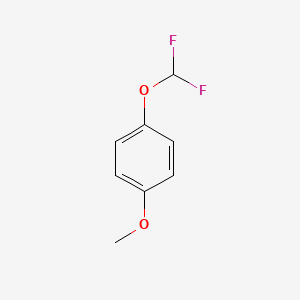

1-(Difluoromethoxy)-4-methoxybenzene

Beschreibung

1-(Difluoromethoxy)-4-methoxybenzene is a substituted benzene derivative featuring a difluoromethoxy (-OCF₂H) group at the 1-position and a methoxy (-OCH₃) group at the 4-position. This compound is structurally characterized by its electron-withdrawing difluoromethoxy substituent and electron-donating methoxy group, which collectively influence its physicochemical properties and reactivity.

Eigenschaften

IUPAC Name |

1-(difluoromethoxy)-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-11-6-2-4-7(5-3-6)12-8(9)10/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOYKCHHZGEPBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(Difluoromethoxy)-4-methoxybenzene typically involves the introduction of difluoromethoxy and methoxy groups onto a benzene ring. One common method involves the reaction of 4-methoxyphenol with difluoromethylating agents under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve continuous flow processes to enhance yield and efficiency .

Analyse Chemischer Reaktionen

1-(Difluoromethoxy)-4-methoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Cross-Coupling: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Wissenschaftliche Forschungsanwendungen

1-(Difluoromethoxy)-4-methoxybenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Difluoromethoxy)-4-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below summarizes key structural analogs of 1-(difluoromethoxy)-4-methoxybenzene, highlighting substituent differences and their implications:

Physicochemical Properties

- Polarity and Solubility: The difluoromethoxy group increases polarity compared to non-fluorinated analogs (e.g., 1-(Hex-1-ynyl)-4-methoxybenzene), enhancing solubility in polar aprotic solvents.

- Boiling/Melting Points : Fluorine substitution typically elevates boiling points due to increased molecular weight and dipole interactions. For example, 1-(difluoromethoxy)-4-methylbenzene (a methyl analog) has a reported melting point of 97% purity, though exact values are unspecified .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.